Phosphocysteamine sodium
Overview
Description
Phosphocysteamine sodium is a compound with the molecular formula C2H7NNaO3PS and a molecular weight of 179.11 g/mol . It is a sodium salt derivative of phosphocysteamine, which is an organosulfur compound containing both amine and thiol functional groups. This compound is known for its radioprotective properties and is used in the treatment of cystinosis, a lysosomal storage disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphocysteamine sodium can be synthesized by reacting cysteamine with phosphoric acid under controlled conditions. The reaction typically involves the formation of an ester linkage between the thiol group of cysteamine and the phosphate group of phosphoric acid . The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis involving the same basic reaction principles. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: Phosphocysteamine sodium undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group from disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Phosphocysteamine sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a radioprotective agent.
Industry: Employed in the production of pharmaceuticals and as a protective agent in radiological settings.
Mechanism of Action
Phosphocysteamine sodium exerts its effects primarily through its thiol group, which participates in thiol-disulfide interchange reactions. In the treatment of cystinosis, it helps to convert cystine into cysteine and cysteine-cysteamine mixed disulfide, both of which can exit the lysosome, thereby reducing the accumulation of cystine crystals . This mechanism involves the interaction with lysosomal transport proteins and the facilitation of cystine efflux from lysosomes .
Comparison with Similar Compounds
Cysteamine: An organosulfur compound with similar functional groups but without the phosphate ester linkage.
Cysteamine hydrochloride: A hydrochloride salt form of cysteamine used in similar medical applications.
Cysteamine bitartrate: Another salt form of cysteamine with different pharmacokinetic properties.
Uniqueness: Phosphocysteamine sodium is unique due to its phosphate ester linkage, which imparts distinct chemical properties and enhances its radioprotective effects. This makes it particularly useful in medical applications where radioprotection is required .
Properties
IUPAC Name |
sodium;2-aminoethylsulfanyl(hydroxy)phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGNYNPDZDIRW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NNaO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190721 | |
Record name | Phosphocysteamine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-89-8 | |
Record name | Phosphocysteamine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphocysteamine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen -S-(2-aminoethyl)thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOCYSTEAMINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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